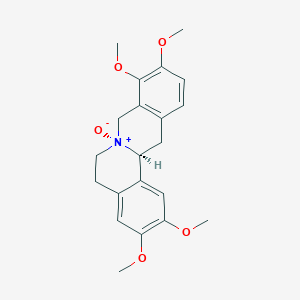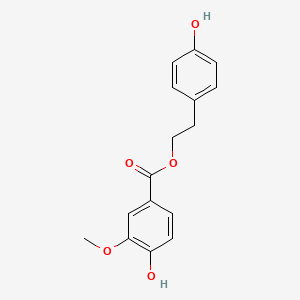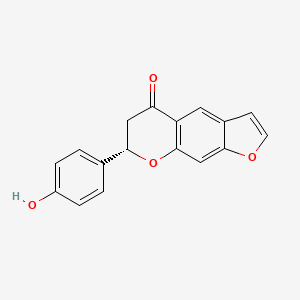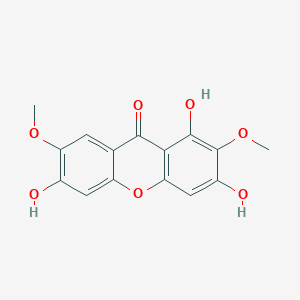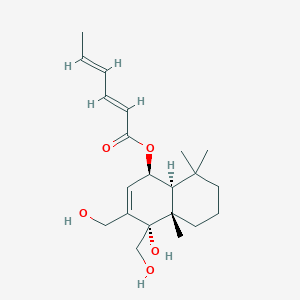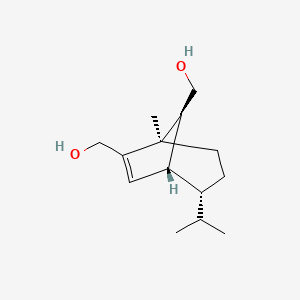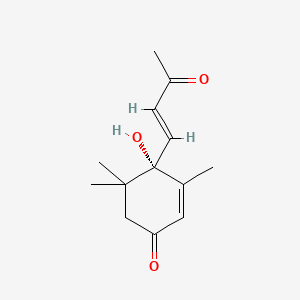
PtdIns-(3)-P1 (1,2-dipalmitoyl) (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The phosphatidylinositol phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3)-P1 can be further phosphorylated to give triphosphates such as PtdIns-(3,4,5)-P3. These can also be cleaved by PI-specific phospholipase C (PLC) to give inositol triphosphates (IP3). The diacyl glycerol and IP3 generated by this PLC-cleavage are also part of a complex biochemical and signal transduction cascade which has not been entirely elucidated. For some additional reading, please see references .
Scientific Research Applications
1. Role in Cell Signaling and Chromatin Modification
PtdIns-(3)-P1 is significant in cell signaling pathways. It is involved in the interaction with the tumor suppressor protein ING2, playing a role in chromatin modification regulation. Metabolically stabilized analogues of PtdIns-(3)-P1 are useful for in vivo studies of this biological role, showing similar binding and activity to the natural compound in augmenting cell death in response to DNA damage (Huang et al., 2007).
2. Interaction with Nuclear Proteins
Studies have shown that PtdIns-(3)-P1 analogues can bind to recombinant ING2, a nuclear protein. This suggests its role in nuclear processes, potentially impacting gene regulation and chromatin dynamics (Huang et al., 2007).
3. Synthesis and Biological Evaluation
PtdIns-(3)-P1 analogues have been synthesized and evaluated for their biological activities. These studies provide insights into the compound's potential applications in various biological processes, including cell death and protein interactions (Zhang et al., 2008).
4. Involvement in Cell Motility
Research has indicated that PtdIns-(3)-P1 plays a role in cell motility. Its lipid products, such as phosphatidylinositol 1,4,5-trisphosphate, have been found to increase motility in certain cell types, suggesting its significance in cellular movement and organization (Derman et al., 1997).
5. Implications in Endosomal Fusion
PtdIns-(3)-P1 is involved in endosomal fusion processes within cells. Metabolically stabilized derivatives of this compound have been shown to induce endosomal fusion, highlighting its role in intracellular transport and signaling (Subramanian et al., 2010).
properties
Molecular Formula |
C41H78O16P2 · 2NH4 |
|---|---|
Molecular Weight |
925.1 |
InChI |
InChI=1S/C41H80O16P2.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50;;/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,5 |
InChI Key |
XAERIJXJLCXLHF-GVWNKXCRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(OC[C@H](COP(O[C@@H]1[C@H](O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@H](O)[C@H]1O)([O-])=O)OC(CCCCCCCCCCCCCCC)=O)=O.[NH4+].[NH4+] |
synonyms |
DPPI-3-P1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



